Product packaging for 3-Dehydroquinate(Cat. No.:)

3-Dehydroquinate

Katalognummer: B1236863
Molekulargewicht: 189.14 g/mol
InChI-Schlüssel: WVMWZWGZRAXUBK-SYTVJDICSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of 3-Dehydroquinate as a Metabolic Intermediate

This compound is a crucial intermediate in primary metabolism, particularly within the shikimate pathway. wikipedia.orgontosight.ai This pathway is indispensable for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in a wide range of organisms, including bacteria, archaea, fungi, algae, and plants. jmb.or.krnih.gov Since animals lack this pathway, they must obtain these essential aromatic amino acids through their diet. wikipedia.orgfrontiersin.org The exclusivity of the shikimate pathway to non-animal kingdoms makes its components, including the enzymes that produce and consume this compound, attractive targets for the development of antimicrobial agents and herbicides. wikipedia.orgrcsb.orgresearchgate.net

The significance of this compound also extends to its role as a precursor for various secondary metabolites. In plants, the aromatic amino acids derived from the shikimate pathway are building blocks for a vast array of compounds such as pigments, flavonoids, lignin, and phytoalexins, which are important for defense against herbivores, UV radiation, and pathogens. wikipedia.orgoup.com Furthermore, intermediates of the pathway can be channeled into other metabolic routes; for instance, this compound can be a starting point for the synthesis of quinate and its derivatives. oup.com

The conversion of this compound is a critical regulatory point. In some organisms, the enzyme responsible for its dehydration, this compound dehydratase, exists in a bifunctional complex with shikimate dehydrogenase. This arrangement is thought to efficiently channel the substrate, preventing the accumulation of the intermediate 3-dehydroshikimate and facilitating a smooth metabolic flux towards the end products. oup.com

Overview of the Shikimate Pathway and this compound Centrality

The shikimate pathway is a seven-step metabolic route that converts the initial substrates, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, into chorismate. frontiersin.orgnih.gov Chorismate is the last common precursor for the three aromatic amino acids and other aromatic compounds. frontiersin.org

The formation of this compound is the second step in this pathway. It is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme this compound synthase. wikipedia.orgontosight.ai This reaction is complex, involving an oxidation, a phosphate (B84403) elimination, a reduction, a ring opening, and an intramolecular aldol (B89426) condensation, all catalyzed by a single enzyme. wikipedia.org

Following its synthesis, this compound is then dehydrated in the third step of the pathway by the enzyme this compound dehydratase to form 3-dehydroshikimate. wikipedia.orgebi.ac.uk This dehydration reaction is catalyzed by two distinct types of this compound dehydratases (Type I and Type II), which are structurally unrelated and employ different catalytic mechanisms, a classic example of convergent evolution. wikipedia.orgresearchgate.net

The central position of this compound is highlighted by the enzymes that act upon it. The bifunctional enzyme this compound dehydratase/shikimate 5-dehydrogenase, found in plants, catalyzes both the conversion of this compound to 3-dehydroshikimate and the subsequent reduction of 3-dehydroshikimate to shikimate. frontiersin.org This enzymatic fusion underscores the importance of efficiently managing the flow of metabolites through this critical juncture of the pathway.

Biological Distribution of this compound Biosynthesis and Metabolism Across Organisms

The biosynthesis of this compound is a widespread process found in a vast array of organisms, with the notable exception of animals. wikipedia.orgfrontiersin.org This distribution is a direct reflection of the presence of the shikimate pathway.

Bacteria and Archaea: Most bacteria and archaea possess the shikimate pathway and therefore synthesize this compound. jmb.or.krnih.gov In many prokaryotes, the enzymes of the shikimate pathway, including this compound synthase and this compound dehydratase, are monofunctional proteins. oup.com

Fungi: Fungi also rely on the shikimate pathway for the synthesis of aromatic amino acids. wikipedia.orgwikipedia.org In some fungi, several enzymes of the pathway, including this compound synthase and this compound dehydratase, are organized into a large multifunctional protein complex known as the AROM complex. wikipedia.orgwikipedia.org This complex is believed to enhance catalytic efficiency through substrate channeling.

Plants and Algae: Plants and algae are prominent producers of aromatic compounds via the shikimate pathway, making the biosynthesis of this compound a fundamental process in these organisms. nih.govwikipedia.org In plants, the shikimate pathway is primarily localized in the plastids. oup.com As mentioned earlier, plants utilize a bifunctional enzyme, this compound dehydratase/shikimate dehydrogenase, for the third and fourth steps of the pathway. oup.com

Protozoa: Some parasitic protozoa also possess the shikimate pathway, making it a potential target for anti-parasitic drugs. nih.govfrontiersin.org

The metabolism of this compound is not limited to its role in the anabolic shikimate pathway. Some microorganisms can utilize quinate, a related compound, as a carbon source. In these organisms, quinate is converted to this compound, which can then enter the shikimate pathway for catabolism. nih.gov For instance, the actinomycete Amycolatopsis methanolica can grow on quinate, and its this compound dehydratase has a dual function in both the catabolism of quinate and the biosynthesis of aromatic amino acids. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism

EnzymeEC NumberReactionOrganismal Distribution
This compound Synthase4.2.3.43-deoxy-D-arabino-heptulosonate 7-phosphate <=> this compound + phosphateBacteria, Archaea, Fungi, Plants, Algae, some Protozoa
This compound Dehydratase (Type I)4.2.1.10This compound <=> 3-dehydroshikimate + H₂OFungi, Plants, some Bacteria
This compound Dehydratase (Type II)4.2.1.10This compound <=> 3-dehydroshikimate + H₂OMost Bacteria
This compound Dehydratase/Shikimate Dehydrogenase4.2.1.10 / 1.1.1.25This compound => 3-dehydroshikimate => shikimatePlants

Table 2: Products Derived from the Shikimate Pathway

Product CategoryExamples
Aromatic Amino AcidsPhenylalanine, Tyrosine, Tryptophan
VitaminsFolate (Vitamin B9), Vitamin K
PigmentsAnthocyanins, Betalains
Defense CompoundsFlavonoids, Lignin, Phytoalexins
OtherUbiquinone, Quinate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9O6- B1236863 3-Dehydroquinate

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H9O6-

Molekulargewicht

189.14 g/mol

IUPAC-Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1

InChI-Schlüssel

WVMWZWGZRAXUBK-SYTVJDICSA-M

SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O

Isomerische SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O

Kanonische SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O

Synonyme

3-dehydroquinate
3-dehydroquinic acid

Herkunft des Produkts

United States

Enzymatic Biotransformations Involving 3 Dehydroquinate

3-Dehydroquinate Synthase (DHQS): Catalysis and Mechanisms

This compound synthase (DHQS) is a remarkable enzyme that facilitates a complex series of chemical reactions within a single active site. ebi.ac.uknih.gov It transforms its substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), into this compound through a sophisticated multi-step mechanism. wikipedia.orgnih.gov This process involves an oxidation, a phosphate (B84403) elimination, a reduction, a ring opening, and an intramolecular aldol (B89426) condensation. wikipedia.orgnih.gov The enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺), for its catalytic activity. wikipedia.orguniprot.orgqmul.ac.uk

Substrate Recognition and Binding in this compound Synthase Reactions

The binding of the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), to this compound synthase (DHQS) induces significant conformational changes in the enzyme. ebi.ac.ukrcsb.org The enzyme possesses a distinct N-terminal domain and a C-terminal domain, with the active site located between them. rcsb.orgebi.ac.uk The C-terminal domain is primarily responsible for binding the substrate and the catalytic zinc ion. ebi.ac.uk

The crystal structure of DHQS reveals a complex network of interactions between the enzyme, the substrate analogue, NAD+, and the metal cofactor. ebi.ac.uk The binding of ligands triggers a domain closure mechanism, which is crucial for catalysis. ebi.ac.uk In the absence of the substrate, the enzyme exists in an "open" conformation. rcsb.org Upon substrate binding, the domains move closer together, creating a solvent-excluded active site where the multi-step reaction can proceed without the release of intermediates. nih.gov

Several key amino acid residues are involved in substrate binding. The phosphate group of DAHP interacts with a specific binding pocket within the active site. ebi.ac.uk Studies with substrate analogues have shown that the conformation of the side chain is critical for proper binding and subsequent catalytic steps. nih.gov Specifically, a gauche conformation of the C-7 side chain appears necessary for the abstraction of a proton from C-6, a key step in the phosphate elimination process. nih.gov

Multi-Step Catalytic Mechanism of this compound Synthase

The conversion of DAHP to this compound by DHQS is a highly orchestrated process involving five distinct chemical transformations that occur sequentially within the same active site. ebi.ac.uknih.gov

The catalytic cycle begins with the oxidation of the hydroxyl group at the C5 position of the DAHP substrate. nih.gov This reaction is dependent on the tightly bound cofactor, nicotinamide adenine dinucleotide (NAD+). wikipedia.orgnih.gov A hydride ion is transferred from the C5 of the substrate to NAD+, forming NADH and a 5-keto intermediate. ebi.ac.uk This initial oxidation is a crucial step that facilitates the subsequent elimination of the phosphate group. imrpress.com The NAD+ cofactor is bound in an unusual, inverted orientation within a Rossmann fold in the N-terminal domain. nih.govimrpress.com

Following the oxidation at C5, the enzyme catalyzes the β-elimination of the phosphate group from the C7 position. wikipedia.orgnih.gov This elimination is facilitated by the preceding oxidation, which increases the acidity of the proton at C6. nih.gov The enzyme is thought to utilize the substrate's own phosphate group as a base to abstract the C6 proton, leading to the formation of an enolate intermediate and the release of inorganic phosphate. nih.gov

After the elimination of phosphate, the enzyme-bound NADH reduces the 5-keto intermediate back to a hydroxyl group. imrpress.com This is followed by a ring-opening step. imrpress.com The final step in the formation of this compound is an intramolecular aldol condensation. wikipedia.orgnih.gov This reaction involves the attack of the carbanion at C7 on the carbonyl carbon at C2, leading to the formation of the six-membered ring of this compound. nih.gov

Divalent metal cations are essential for the catalytic activity of DHQS. nih.govnih.gov The enzyme is a metalloenzyme, typically containing either cobalt (Co²⁺) or zinc (Zn²⁺). uniprot.org While the Co²⁺ form of the enzyme often exhibits higher specific activity in vitro, Zn²⁺ is believed to be the physiologically relevant metal cofactor due to its greater bioavailability. uniprot.orgnih.gov

The metal ion is located in the active site and plays a crucial role in catalysis. ebi.ac.uk It is coordinated by several amino acid residues and is involved in binding the substrate. ebi.ac.uk The metal ion is thought to help stabilize the negative charges that develop during the reaction, particularly during the final intramolecular aldol condensation step. ebi.ac.uk Treatment of the enzyme with chelating agents like EDTA results in the loss of the metal ion and inactivation of the enzyme. nih.govnih.gov The activity can be restored by the addition of various divalent metal ions. nih.govnih.gov

Enzyme SourceMetal Ion RequirementEffect of Metal Ions on ActivityReference
Escherichia coliCo²⁺ or Zn²⁺Co²⁺ restores full activity, Zn²⁺ restores 53% of activity. nih.gov
Pyrococcus furiosusDivalent metal ionsActivity restored by Cd²⁺, Co²⁺, Zn²⁺, and Mn²⁺ in order of decreasing effectiveness. nih.gov
Aspergillus nidulansDivalent metal ionsCobalt activates to 125% of the level observed with zinc. nih.gov
Neurospora crassaDivalent metal ionsRequires a divalent metal ion for activity. nih.gov
Pisum sativumDivalent metal ionsRequires a divalent metal ion for activity. nih.gov
Sorghum sp.Divalent metal ionsActivated by cobalt. nih.gov
Intramolecular Aldol Condensation in this compound Formation

Kinetic Characterization of this compound Synthase from Diverse Organisms

This compound synthase (DHQS) catalyzes the second step in the shikimate pathway, converting 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound. wikipedia.org The kinetic properties of this enzyme have been studied in a variety of organisms, revealing differences in substrate affinity and catalytic rate. The enzyme requires NAD+ and a divalent metal cofactor, typically cobalt or zinc, for its activity. wikipedia.orgacs.org

In the fungus Neurospora crassa, the DHQS activity is part of a pentafunctional arom enzyme complex. nih.govnih.gov This complex has a Michaelis constant (Km) for DAHP of 1.4 µM and a turnover number (kcat) of 19 s⁻¹. nih.govnih.gov Studies on the cyanobacterium Anabaena variabilis showed a Km value for DAHP of 1.8 µM and a maximum velocity (Vmax) of 149.3 U*µmolenz⁻¹. frontiersin.org In the hyperthermophilic archaeon Pyrococcus furiosus, the enzyme exhibits a Km for DAHP of 3.7 µM and a kcat of 3.0 s⁻¹ at its optimal temperature of 60°C. nih.gov The kinetic parameters for DHQS from methicillin-resistant Staphylococcus aureus (MRSA) showed a Km of 54 µM and a Vmax of 107 µmol/min/mg. researchgate.netmdpi.com

These variations highlight the adaptation of the enzyme to different cellular environments and metabolic demands across diverse life forms.

Table 1: Kinetic Parameters of this compound Synthase from Various Organisms

Organism Km (µM) for DAHP kcat (s⁻¹) Vmax Temperature (°C) Notes
Neurospora crassa 1.4 nih.govnih.gov 19 nih.govnih.gov - - Part of the pentafunctional arom enzyme complex. nih.govnih.gov
Anabaena variabilis 1.8 frontiersin.org - 149.3 U*µmolenz⁻¹ frontiersin.org - Competitively inhibited by 7-deoxysedoheptulose (7dSh). frontiersin.org
Pyrococcus furiosus 3.7 nih.gov 3.0 nih.gov - 60 nih.gov First characterization of a DHQS from a thermophilic source. nih.gov
Staphylococcus aureus (MRSA) 54 researchgate.netmdpi.com 48.5 mdpi.com 107.7 µmol/min/mg mdpi.com 55 mdpi.com Exhibits hyperbolic kinetic behavior. mdpi.com

Stereochemical Course of this compound Synthase Catalysis

The reaction catalyzed by this compound synthase is a complex, multi-step process involving an oxidation, a β-elimination of phosphate, a reduction, a ring opening, and finally an intramolecular aldol condensation. wikipedia.org The stereochemical pathway of the elimination and cyclization steps has been a subject of detailed investigation.

This compound Dehydratase (DHQD): Catalysis and Mechanisms

This compound dehydratase (DHQD), also known as dehydroquinase, catalyzes the third step in the shikimate pathway: the reversible dehydration of this compound to produce 3-dehydroshikimate. portlandpress.comnih.gov This reaction introduces the first double bond into the cyclic system, a crucial move toward the synthesis of aromatic compounds. drugbank.com The enzyme is classified as a hydro-lyase (EC 4.2.1.10) as it cleaves a carbon-oxygen bond. wikipedia.orgnih.gov Because the shikimate pathway is essential in bacteria, plants, and fungi but absent in mammals, DHQD is considered an attractive target for the development of antimicrobial agents. ebi.ac.ukpdbj.org

Functional Divergence and Convergent Evolution of DHQD Types

Type I DHQD is typically found in plants, fungi, and some bacteria and is involved in the biosynthetic shikimate pathway. researchgate.netwikipedia.org These enzymes are generally heat-labile and function as homodimers. researchgate.netwikipedia.org

Type II DHQD is found in the catabolic quinate pathway of fungi and the shikimate pathway of most bacteria, including pathogens like Mycobacterium tuberculosis and Helicobacter pylori. researchgate.netwikipedia.org They are heat-stable and exhibit Km values that are one to two orders of magnitude higher than their Type I counterparts. wikipedia.org

This functional divergence, where two structurally unrelated enzymes evolved to perform the same catalytic function, underscores the metabolic importance of the dehydration of this compound. pdbj.org

Type I this compound Dehydratase: Mechanism and Characteristics

Type I dehydroquinases (DHQ1), encoded by the aroD gene, are characterized by their unique catalytic mechanism. portlandpress.comnih.gov They operate as homodimers with an (α/β)8 barrel fold structure. jmb.or.kr The reaction proceeds via the formation of a covalent intermediate with the substrate. ebi.ac.ukpdbj.org

Schiff Base Intermediate Formation in Type I DHQD

The catalytic mechanism of Type I DHQD is initiated by the formation of a Schiff base (or imine) intermediate. ebi.ac.uknih.gov This covalent adduct forms between the C3 carbonyl group of the this compound substrate and the ε-amino group of a highly conserved lysine (B10760008) residue (Lys170 in Salmonella typhi) within the active site. portlandpress.comuniprot.org The formation of the Schiff base is facilitated by other active site residues, such as a conserved histidine (His143), which is thought to act as a general acid. portlandpress.comebi.ac.uk This imine intermediate acts as an electron sink, which is crucial for facilitating the subsequent dehydration step. nih.govacs.org Structural studies of the enzyme from Salmonella enterica complexed with substrate analogues have provided detailed snapshots of this process, revealing how the enzyme orients the substrate for nucleophilic attack by the lysine residue. nih.govnih.govacs.org

syn-Dehydration Mechanism of Type I DHQD

Following the formation of the Schiff base, the Type I enzyme catalyzes a syn-elimination of water from the substrate. portlandpress.comjmb.or.kr This involves the loss of a hydroxyl group from C1 and the pro-R hydrogen from C2 of the dehydroquinate ring. portlandpress.com The conserved histidine residue (His143) plays a dual role, not only in Schiff base formation but also as the base that abstracts the C2 proton to initiate the elimination. portlandpress.comnih.gov The resulting product is 3-dehydroshikimate, and the enzyme is regenerated upon hydrolysis of the product-Schiff base intermediate. portlandpress.com This syn-dehydration is a key mechanistic feature that distinguishes Type I from Type II enzymes, which catalyze a trans-dehydration via an enolate intermediate. ebi.ac.ukpdbj.org

Type II this compound Dehydratase: Mechanism and Characteristics

The catalytic mechanism involves key amino acid residues within the active site. A critical tyrosine residue, whose pKa is lowered by the presence of nearby arginine residues, acts as a general base to abstract a proton from the C2 position of the this compound substrate. ebi.ac.uk A conserved histidine residue then functions as a general acid, protonating the C3 hydroxyl group to facilitate its elimination as a water molecule. ebi.ac.ukingentaconnect.com This process results in the formation of the product, 3-dehydroshikimate. gonzalezbello.com

Enolate Intermediate in Type II DHQD Catalysis

The catalytic cycle of type II DHQD proceeds through the formation of an enolate intermediate. wikipedia.orgresearchgate.netnih.gov This process is initiated by a conserved tyrosine residue in the enzyme's active site, which acts as a base to abstract the pro-S hydrogen from the C2 carbon of the this compound substrate. ebi.ac.ukgonzalezbello.comnih.gov The formation of this enolate intermediate flattens the carbocyclic ring of the substrate. ingentaconnect.com While the enolate intermediate is widely supported by kinetic and mechanistic studies, some structural evidence has suggested the possibility of an enol intermediate. ingentaconnect.comnih.gov Regardless, this intermediate is a key feature of the E1CB elimination mechanism employed by the enzyme. ingentaconnect.com The stabilization of this transient intermediate is crucial for the catalytic process and is facilitated by a network of hydrogen bonds within the active site, involving conserved residues and water molecules. ebi.ac.ukingentaconnect.com

anti-Dehydration Mechanism of Type II DHQD

Type II DHQD catalyzes the dehydration of this compound through an anti-elimination mechanism. gonzalezbello.comnih.govjmb.or.kr This stereochemistry is distinct from the syn-elimination catalyzed by type I DHQDs. mdpi.comnih.gov The anti-dehydration involves the removal of the pro-S hydrogen from the C2 position and the hydroxyl group from the C1 position, which are on opposite faces of the molecule's ring structure. mdpi.comgonzalezbello.com This specific stereochemical outcome is dictated by the precise positioning of the substrate and the catalytic residues within the enzyme's active site. researchgate.net The abstraction of the more acidic pro-S proton by the active site base initiates the formation of the enolate intermediate, which is a prerequisite for the subsequent elimination of the hydroxyl group to form 3-dehydroshikimate. mdpi.comgonzalezbello.com

Substrate Specificity and Catalytic Efficiency of DHQD Isoforms

The two isoforms of this compound dehydratase, type I and type II, exhibit differences in their kinetic parameters, substrate recognition, and catalytic efficiency. wikipedia.orgnih.gov Type I enzymes generally show Km values for this compound in the low micromolar range. wikipedia.org For instance, the type I DHQD from methicillin-resistant Staphylococcus aureus (SaDHQD) has a Km of 54 µM and a catalytic efficiency (kcat/Km) of 0.9 µM-1s-1. mdpi.com

Type II enzymes also show a range of catalytic efficiencies depending on the organism. The type II DHQDs from Streptomyces coelicolor and Mycobacterium tuberculosis show clear differences in substrate recognition and efficiency, with interactions being more complex in the M. tuberculosis enzyme. nih.gov The enzyme from S. coelicolor is highly active, whereas the type II dehydroquinases from Helicobacter pylori and M. tuberculosis have lower activity levels. gla.ac.uk An example of a very low-activity type II enzyme is YqhS from Bacillus subtilis. gla.ac.uk

Kinetic Parameters of Various DHQD Isoforms and Related Enzymes
Enzyme (Source Organism)TypeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DHQD (Staphylococcus aureus)Type IThis compound5448.59.0 x 105 mdpi.com
DHQD (Helicobacter pylori)Type IIThis compound205.750.944.6 x 103 gla.ac.uk
DHQD (Mycobacterium tuberculosis)Type IIThis compound170.85.173.0 x 104 gla.ac.uk
DHQD (Streptomyces coelicolor)Type IIThis compound1001201.2 x 106 gla.ac.uk
YqhS (F23Y mutant) (Bacillus subtilis)Type IIThis compound7300.182.5 x 102 gla.ac.uk
CnFLS1 (Camellia nitidissima)FLSDihydroquercetin (DHQ)18.68-1.3 x 103 newswise.com

Regulatory Aspects of this compound Dehydratase Activity

Bifunctional Enzymes Integrating this compound Dehydratase Activity

In many organisms, particularly plants and fungi, this compound dehydratase activity is integrated into multifunctional enzymes, which represents another layer of regulation. uniprot.orgmdpi.comnih.gov In plants, the third and fourth steps of the shikimate pathway are catalyzed by a bifunctional enzyme, this compound dehydratase/shikimate dehydrogenase (DHQD/SDH). uniprot.orgmdpi.comoup.com This enzyme catalyzes both the dehydration of this compound to 3-dehydroshikimate and the subsequent NADPH-dependent reduction of 3-dehydroshikimate to shikimate. mdpi.comoup.com This physical linkage of active sites is thought to facilitate substrate channeling, where the product of the first reaction (3-dehydroshikimate) is passed directly to the second active site without diffusing into the cellular environment. oup.com This channeling increases the effective concentration of the intermediate and ensures a constant flux through the pathway for chorismate biosynthesis. oup.comnih.gov

In fungi, such as Saccharomyces cerevisiae and Candida albicans, the regulation is even more complex. The activities for steps two through six of the shikimate pathway are fused into a single large pentafunctional protein called the AROM complex. nih.govmdpi.comnih.gov This complex includes the domains for this compound synthase, this compound dehydratase, shikimate dehydrogenase, shikimate kinase, and 5-enolpyruvylshikimate-3-phosphate synthase. nih.gov This architectural arrangement is believed to enhance catalytic efficiency and coordinate the regulation of the metabolic pathway. nih.gov

Structural Biology of 3 Dehydroquinate Modifying Enzymes

Crystallographic Studies of 3-Dehydroquinate Synthase

This compound synthase (DHQS) catalyzes the second step in the shikimate pathway: the conversion of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound. iucr.orgwikipedia.org This process is a complex, multi-step reaction that involves an oxidation, a phosphate (B84403) elimination, a reduction, a ring opening, and an intramolecular aldol (B89426) condensation, all within a single active site. wikipedia.org Crystallographic studies have been instrumental in elucidating the structural basis for this remarkable catalytic capability. nih.gov

Monomeric and Oligomeric Architectures of DHQS

The quaternary structure of DHQS varies across different organisms. In many bacteria, the enzyme functions as a monomer with a molecular weight of approximately 39,000 Daltons. wikipedia.org However, other oligomeric forms have been identified. For instance, the DHQS from the plant Actinidia chinensis (kiwifruit) has been shown to be a homodimer. researchgate.net In the opportunistic fungal pathogen Candida albicans, the DHQS domain is part of a large, multi-enzyme protein called Aro1, which forms a flexible dimer. nih.gov The crystal structure of DHQS from Providencia alcalifaciens revealed an asymmetric unit containing four monomers. nih.gov Regardless of the oligomeric state, the fundamental catalytic unit is a monomer composed of two distinct domains, with the active site situated between them. ebi.ac.uk

Table 1: Reported Oligomeric States of this compound Synthase (DHQS) in Various Organisms

Organism/SourceReported Oligomeric State
Most BacteriaMonomer wikipedia.org
Actinidia chinensis (Plant)Homodimer researchgate.net
Candida albicans (Fungus)Dimer (as part of Aro1 multi-enzyme) nih.gov
Providencia alcalifaciens (Bacterium)Tetramer (in asymmetric unit) nih.gov

Active Site Configuration and Substrate Binding in DHQS

The active site of DHQS is a highly organized environment located in the cleft between the N- and C-terminal domains. ebi.ac.uk Structural analyses, including those of the enzyme from Aspergillus nidulans, show that the C-terminal domain provides most of the residues crucial for catalysis and substrate binding. ebi.ac.uk The configuration of the active site bears a surprising resemblance to that of alcohol dehydrogenase. nih.gov

Studies with substrate analogs have provided significant insights into substrate binding. The natural substrate, DAHP, binds in a pocket where its C5 hydroxyl group is positioned for oxidation by the NAD+ cofactor, a critical first step in the reaction cascade. frontiersin.org Research on Providencia alcalifaciens DHQS complexed with the inhibitor chlorogenic acid demonstrated that the inhibitor occupies the substrate binding site. nih.gov This binding prevents the necessary domain movements, locking the enzyme in an open and catalytically incompetent conformation. nih.gov The active site contains two principal binding pockets: one for the substrate (DAHP) and another for the NAD+ cofactor. nih.gov In the Aro1 multi-enzyme from C. albicans, the residues that interact with a substrate analog (carbaphosphonate) in the A. niger structure are fully conserved. nih.gov

Co-factor Binding Sites in this compound Synthase

DHQS is a metalloenzyme that requires two cofactors for its activity: a divalent metal cation, typically cobalt (Co²⁺) or zinc (Zn²⁺), and the dinucleotide NAD⁺. wikipedia.orguniprot.orguniprot.org The crystal structure of DHQS from Aspergillus nidulans revealed an unexpected and previously unobserved binding mode for NAD⁺. nih.gov The active site features intricate interactions between the metal ion, the NAD⁺ molecule, the substrate (or its analog), and the protein residues. ebi.ac.uk

In the C. albicans Aro1 enzyme, the DHQS domain's active site contains conserved histidine residues (H264, H268, and H280) that coordinate the catalytic Zn²⁺ ion. nih.gov Similarly, crystallographic analysis of Providencia alcalifaciens DHQS showed a metal binding site, in this case occupied by Mg²⁺, and a distinct NAD⁺ binding site. nih.govresearchgate.net The binding of these cofactors is essential for the sequential chemical reactions, including the initial NAD⁺-dependent oxidation of the substrate, that DHQS catalyzes. wikipedia.org

Structural Analysis of this compound Dehydratase

This compound dehydratase (DHQD) performs the third step in the shikimate pathway, catalyzing the dehydration of this compound to produce 3-dehydroshikimate. jmb.or.krnih.gov Remarkably, two distinct classes of DHQD, termed Type I and Type II, have evolved to catalyze the same reaction. nih.gov These two types are unrelated in their amino acid sequences and possess different structures and catalytic mechanisms. nih.govcore.ac.ukresearchgate.net

Comparative Structural Analysis of Type I and Type II DHQD

The two classes of DHQD represent a classic case of convergent evolution, where different protein scaffolds have been adapted to perform the same biochemical function. Type I enzymes, which are generally heat-labile, catalyze the syn-dehydration of the substrate through a Schiff base intermediate. jmb.or.krnih.govresearchgate.net In contrast, the heat-stable Type II enzymes perform an anti-dehydration via an enolate intermediate. jmb.or.krnih.govresearchgate.net

Their structural characteristics are also fundamentally different. Type I DHQDs adopt a classic (α/β)₈ barrel fold, also known as a TIM barrel, and typically assemble into homodimers. jmb.or.krnih.govresearchgate.net Type II DHQDs, however, have a monomer composed of repetitive α/β domains that create a flavodoxin-like fold and usually form complex homododecameric structures (12 subunits). jmb.or.krnih.govcore.ac.uk These dodecamers are often arranged as a tetrahedron of four individual trimers. core.ac.uknih.govresearchgate.net

Table 2: Comparative Analysis of Type I and Type II this compound Dehydratase (DHQD)

FeatureType I DHQDType II DHQD
Catalytic Mechanism Syn-dehydration via a covalent imine (Schiff base) intermediate. nih.govjmb.or.krnih.govAnti-dehydration via an enolate intermediate. nih.govjmb.or.krnih.gov
Monomer Fold (α/β)₈ or TIM barrel fold. jmb.or.krresearchgate.netFlavodoxin-like fold. jmb.or.krnih.gov
Oligomeric Structure Homodimer. jmb.or.krnih.govuniprot.orgHomododecamer (four trimers). jmb.or.krnih.govrcsb.org
Sequence Homology Unrelated to Type II. nih.govresearchgate.netUnrelated to Type I. nih.govresearchgate.net
Thermostability Thermolabile (heat-sensitive). researchgate.netThermostable (heat-stable). researchgate.net
Encoded by aroD gene. jmb.or.krresearchgate.netaroQ gene. jmb.or.krnih.gov
Dodecameric Organization of Type II DHQD

Type II dehydroquinases (DHQDs) exhibit a remarkable and unusual quaternary structure, assembling into a dodecamer. portlandpress.comnih.gov This complex is formed by four trimeric units arranged with cubic 23 symmetry. portlandpress.comnih.gov Each monomer of this small protein, typically around 150 amino acids, possesses a flavodoxin-like fold. nih.gov The dodecameric assembly is not merely a structural curiosity; it is integral to the enzyme's function and stability. Studies on type II DHQDs from Streptomyces coelicolor and Mycobacterium tuberculosis have shown that at low concentrations of denaturant, the dodecamer dissociates into its constituent trimers. portlandpress.comnih.gov Interestingly, this dissociation has different effects on the activity of the enzymes from these two sources, causing a slight decrease in activity for the S. coelicolor enzyme but a significant increase for the M. tuberculosis enzyme. portlandpress.comnih.gov

The reassembly of these dodecamers from a denatured state has also been investigated. For the S. coelicolor enzyme, refolding is efficient, leading to the formation of active trimeric units and, eventually, the fully active dodecamer upon removal of the denaturant. portlandpress.comnih.gov This suggests a hierarchical assembly process where monomers first fold, then associate into trimers, which are the minimum active units, and finally, these trimers come together to form the complete dodecamer. portlandpress.comnih.gov In contrast, the enzyme from M. tuberculosis shows much lower efficiency in regaining activity upon refolding. portlandpress.comnih.gov

The dodecameric structure of type II DHQD can present challenges for structural determination, particularly when the biological unit's symmetry does not align with the crystallographic symmetry, leading to multiple copies in the asymmetric unit. nih.gov

Organism Quaternary Structure Monomer Size (approx.) Symmetry Dissociation Products
Streptomyces coelicolorDodecamer150 amino acidsCubic 23Trimers
Mycobacterium tuberculosisDodecamer150 amino acidsCubic 23Trimers
Actinobacillus pleuropneumoniaeHomododecameric~17 kDaNot specifiedNot specified
Aspergillus nidulansDodecameric12-16 kDaNot specifiedNot specified

Conformational Dynamics of DHQD Active Sites

The active sites of dehydroquinases are not static entities but rather dynamic regions that undergo significant conformational changes during the catalytic cycle. In type I dehydroquinases, a key event is the movement of a flexible loop that acts as a lid over the active site. portlandpress.comresearchgate.net This loop closure is triggered by substrate binding and is essential for catalysis. portlandpress.comnih.gov

In type I DHQD from Salmonella typhi, the binding of a substrate analogue leads to the closure of this loop, bringing conserved residues into optimal positions for catalysis. portlandpress.com Specifically, the movement of this loop helps to position the substrate near the catalytic residues Lys170 and His143. portlandpress.com Molecular dynamics simulations have further illuminated the role of specific residues within this loop, such as Gln236, in reducing the loop's flexibility and promoting active site closure. portlandpress.com

Similarly, in dehydroquinate synthases (DHQS), which catalyze the preceding step in the shikimate pathway, substrate binding initiates a large-scale domain closure. nih.gov A comparison between DHQS from Aspergillus nidulans and Staphylococcus aureus revealed that while the closed, catalytically competent state is highly conserved, the open forms and the dynamics of the transition between open and closed states show significant divergence. nih.gov

In type II DHQDs, a lid loop also plays a crucial role in regulating access to the active site. researchgate.netjmb.or.kr For instance, in the Corynebacterium glutamicum DHQD, the binding of an inhibitor was observed with a half-opened lid loop, highlighting the dynamic nature of this region. rcsb.orgnih.gov

Characterization of Substrate and Inhibitor Bound DHQD Structures

X-ray crystallography has provided invaluable "snapshots" of DHQD enzymes in complex with their substrates, substrate analogues, and inhibitors, offering deep insights into the molecular interactions that govern binding and catalysis.

For type I DHQDs, structures of the enzyme from Salmonella typhi in complex with a substrate analogue have revealed the precise interactions within the active site. portlandpress.com These studies have highlighted the roles of conserved residues in substrate binding and catalysis. portlandpress.com Crystal structures of type I DHQD from Clostridium difficile and Salmonella enterica with both the substrate and covalent reaction intermediates have been determined. nih.govnih.govresearchgate.net These structures show that the substrate's position does not change significantly upon the formation of the Schiff base intermediate. nih.govnih.gov They also reveal a reaction state-dependent conformational change of a conserved histidine residue (His-143), which is thought to play multiple roles during catalysis. nih.govnih.gov

In the case of type II DHQD from Corynebacterium glutamicum, the crystal structure has been solved in complex with the substrate this compound and the inhibitor citrate (B86180). jmb.or.krrcsb.orgnih.gov These structures identified the substrate-binding site at the interface of the trimers and revealed an unusual binding mode for the citrate inhibitor, which was associated with a partially open conformation of the active site lid loop. jmb.or.krrcsb.orgnih.gov The structure of the bifunctional dehydroquinate dehydratase-shikimate dehydrogenase (DHQ-SDH) from Arabidopsis has been solved with tartrate bound at the DHQ active site, revealing a conserved mode of substrate binding with microbial DHQ dehydratases. acs.org

Enzyme Organism Ligand Key Findings
Type I DHQDSalmonella typhi(2R)-2-methyl-3-dehydroquinic acid (substrate analogue)Revealed the role of a flexible loop in active site closure and positioning of the substrate. portlandpress.com
Type I DHQDClostridium difficileSubstrate and reaction intermediatesProvided snapshots of successive steps in the reaction, showing minimal substrate movement and a dual role for His-143. nih.govnih.gov
Type I DHQDSalmonella entericaSubstrate and reaction intermediatesCorroborated findings from the C. difficile enzyme structure. nih.govnih.gov
Type II DHQDCorynebacterium glutamicumThis compound (substrate), Citrate (inhibitor)Identified the substrate binding site and an unusual inhibitor binding mode with a half-open lid loop. jmb.or.krrcsb.orgnih.gov
DHQ-SDHArabidopsisTartrateShowed a conserved mode of substrate binding with microbial DHQ dehydratases. acs.org

Flexible Loop Regions and Their Role in DHQD Catalysis

Flexible loop regions are a recurring and critical structural motif in DHQD enzymes, playing a central role in substrate binding, active site organization, and catalysis.

In type I DHQDs, a prominent flexible loop acts as a lid that closes over the active site upon substrate binding. portlandpress.comresearchgate.net This closure is not a simple hinge motion but a more complex conformational change that is crucial for catalysis. For example, in the S. typhi enzyme, residues within this loop, such as Gln236, Pro234, and Ala233, are instrumental in reducing the loop's flexibility and triggering the closure that brings the substrate into the catalytic pocket. portlandpress.com This movement is thought to exclude water from the active site and correctly orient the substrate for the dehydration reaction. nih.gov

In type II DHQDs, a similar "lid loop" is present and is also involved in regulating catalysis. researchgate.netjmb.or.kr Structural comparisons between the type II DHQDs from Corynebacterium glutamicum and Streptomyces coelicolor have shown differences in this lid loop region, which may account for variations in their catalytic efficiency. jmb.or.krrcsb.orgnih.gov Mutational studies on the C. glutamicum enzyme have demonstrated that alterations in this loop can significantly impact enzyme activity. rcsb.orgnih.gov

The importance of flexible loops is not unique to DHQDs. In other enzymes, such as dihydroorotase, a flexible active site loop also undergoes dynamic conformational changes, moving between "loop-in" and "loop-out" states to facilitate substrate binding and product release. nih.govmdpi.comnih.gov This highlights a common evolutionary strategy where dynamic loop regions are employed to control enzymatic reactions.

Genetic and Evolutionary Perspectives of 3 Dehydroquinate Metabolism

Gene Organization and Expression of DHQS and DHQD

The genes encoding 3-dehydroquinate synthase (DHQS) and this compound dehydratase (DHQD) exhibit diverse organizational structures and expression patterns across different kingdoms of life. In most prokaryotes, the seven enzymes of the shikimate pathway, including DHQS and DHQD, are encoded by monofunctional genes. oup.com In contrast, fungi possess a pentafunctional enzyme known as the AROM complex, which catalyzes five consecutive reactions of the shikimate pathway, including those of DHQS and DHQD. oup.comfrontiersin.org

In plants, the organization is again different. The third and fourth steps of the shikimate pathway are catalyzed by a bifunctional enzyme, this compound dehydratase/shikimate dehydrogenase (DHD/SHD). oup.comresearchgate.net This bifunctional enzyme is responsible for the dehydration of this compound to 3-dehydroshikimate and the subsequent reduction of 3-dehydroshikimate to shikimate. oup.com The plant DHQS gene, on the other hand, is typically monofunctional and present as a single copy in most species. frontiersin.org A notable exception is Glycine max (soybean), which contains two DHQS genes. frontiersin.org

The expression of DHQS and DHQD genes is often regulated in response to various developmental and environmental cues. In plants, the expression of some genes in the shikimate pathway is controlled during development and can be induced by stimuli such as wounding, pathogens, or elicitors. frontiersin.org For instance, in Senna obtusifolia, the expression of both DAHPS and DHQS genes was found to be significantly upregulated in lines with higher aurantio-obtusin (B1665323) content. mdpi.com Similarly, silencing of the DHD/SHD gene in tobacco plants leads to severe growth retardation and reduced production of aromatic amino acids and their downstream products. nih.gov Interestingly, while the expression of many shikimate pathway genes correlates with the production of phenylpropanoids in Arabidopsis, the expression of the DHQS gene does not show a strong correlation. frontiersin.org

The regulation of these genes can also be influenced by transcription factors. In poplar, the overexpression of the MYB182 repressor protein leads to the downregulation of several genes in the shikimate and flavonoid pathways, including DHQS and DHQD. oup.com

Evolutionary Trajectories of this compound-Related Enzymes

The enzymes involved in this compound metabolism have followed complex evolutionary paths, characterized by both conservation and divergence. Phylogenetic analyses of DHQS genes in plants reveal distinct clades for microphytes, bryophytes, monocots, Brassicaceae, and dicots. frontiersin.org This suggests a clear evolutionary separation between these plant groups.

A fascinating example of convergent evolution is seen in this compound dehydratase (DHQD). wikipedia.org Two distinct classes of DHQD, type I and type II, exist. These two types have different amino acid sequences and secondary structures, and they catalyze the dehydration of this compound via different chemical mechanisms. wikipedia.orgjmb.or.krnih.gov Type I DHQD is found in fungi, plants, and some bacteria and is involved in the biosynthesis of chorismate, while type II DHQD is present in the quinate pathway of fungi and the shikimate pathway of most bacteria. wikipedia.org The existence of these two functionally equivalent but structurally and mechanistically distinct enzymes is a classic illustration of how evolution can arrive at the same solution through different routes.

The bifunctional DHD/SHD enzyme in plants is believed to have arisen from the fusion of two separate ancestral genes. oup.com This fusion event likely provided an evolutionary advantage by facilitating substrate channeling, ensuring a constant flux through the shikimate pathway for the biosynthesis of chorismate. oup.com

Horizontal Gene Transfer Events Impacting Shikimate Pathway Enzymes

Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a significant role in the evolution of the shikimate pathway and, consequently, this compound metabolism. HGT is a primary mechanism for the spread of genes in bacteria and can also occur between prokaryotes and eukaryotes. wikipedia.org

Evidence suggests that the shikimate pathway enzymes in plants have a complex evolutionary history involving HGT. researchgate.net While some enzymes likely have a cyanobacterial origin, acquired through endosymbiotic gene transfer, others, including DHQS and DHD/SHD, may have been acquired from other prokaryotic sources through HGT. researchgate.net The evolutionary history of the plant shikimate pathway may have been influenced by a prokaryote-to-eukaryote gene transfer event. wikipedia.org

A remarkable case of HGT has been identified in the starlet sea anemone, Nematostella vectensis. This animal, which was thought to lack the shikimate pathway, possesses genes encoding enzymes for this pathway that appear to have been acquired through HGT from both bacterial and dinoflagellate donors. pnas.orgpnas.org Specifically, a fusion gene comprising a paralogue of the shikimate biosynthetic enzyme AroB (DHQS) and an O-methyltransferase was transferred from a cyanobacterial source to an ancestor of dinoflagellates and subsequently to the sea anemone. nih.gov This finding challenges the traditional view that animals are universally incapable of synthesizing their own aromatic amino acids.

HGT can also lead to the acquisition of new metabolic capabilities. The transfer of catabolic routes through HGT can enable bacteria to utilize new substrates and can lead to the formation of new metabolic dependencies between different bacterial species. nih.gov

Implications of Gene Duplication for this compound Metabolism

Gene duplication is a major driving force in evolution, providing the raw genetic material for the emergence of new gene functions. libretexts.orgresearchgate.net This process has had significant implications for the evolution of this compound metabolism.

Following a gene duplication event, one of the two gene copies is redundant and can accumulate mutations without being constrained by the original function. libretexts.org This can lead to several outcomes: the duplicated gene may become non-functional (nonfunctionalization), one copy may acquire a new function (neofunctionalization), or the two copies may partition the original functions between them (subfunctionalization). lynchlab-cme.comnih.gov

In the context of the shikimate pathway, gene duplication has led to functional diversification. For instance, in tobacco, a duplication of the bifunctional DHD/SHD gene has resulted in two copies. One copy encodes a plastid-targeted enzyme, while the other lacks a transit peptide and is likely located in the cytosol. oup.complos.org This duplication may have allowed for the partitioning of shikimate pathway flux to the cytosol or the evolution of a novel enzymatic function. plos.org The tandem arrangement of two rice orthologues of DHD/SHD strongly suggests they arose from a gene duplication event. oup.com

Similarly, duplications of the shikimate kinase (SK) gene in plants have led to the evolution of new functions. plos.org Two ancient gene duplicates, SKL1 and SKL2, have lost their original SK activity and have acquired new roles in chloroplast biogenesis and protein-protein interactions, respectively. plos.org

Gene duplication can also contribute to the evolution of new metabolic pathways. The duplication of genes from primary metabolism can provide the foundation for the evolution of new pathways in secondary metabolism. oup.com The retention of duplicated genes can be favored if they are part of a protein complex or metabolic pathway where the stoichiometry of the components is important. ucd.ie

Role of 3 Dehydroquinate in Metabolic Flux and Pathway Regulation

Regulation of Carbon Flux Through the Shikimate Pathway at the 3-Dehydroquinate Node

This compound (3-DHQ) is a crucial intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, fungi, plants, and some protozoans to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govgonzalezbello.comwikipedia.orgresearchgate.net This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides. researchgate.netplos.orgwikipedia.org The conversion of 3-DHQ represents a significant regulatory point controlling the flow of carbon into the synthesis of these essential amino acids and a wide array of other secondary metabolites. mdpi.commdpi.com

The enzyme this compound dehydratase (DHQD) catalyzes the dehydration of this compound to 3-dehydroshikimate (3-DHS). nih.govgonzalezbello.comresearchgate.net In plants, this enzyme is often bifunctional, possessing both this compound dehydratase and shikimate dehydrogenase (DHD/SHD) activities. oup.comnih.gov This bifunctionality is thought to play a role in regulating the partitioning of metabolites at this branch point. Substrate channeling between the DHD and SHD active sites can ensure a steady flux through the pathway towards chorismate, the precursor for aromatic amino acids. oup.com The efficiency of these enzymatic steps is critical. For instance, in spinach chloroplasts, the ratio of shikimate dehydrogenase to dehydroquinate dehydratase catalytic efficiency is approximately 9:1, which allows for the rapid conversion of 3-DHS to shikimate, preventing its accumulation. nih.gov

Interconnections of this compound with Secondary Metabolite Biosynthesis

Precursor Role in Aromatic Amino Acid Synthesis

The primary and most well-established role of this compound is as an essential precursor in the biosynthesis of aromatic amino acids. The shikimate pathway, in which 3-DHQ is the third intermediate, begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.netimrpress.comfrontiersin.org Following a series of enzymatic reactions, 3-DHQ is formed from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) by the enzyme this compound synthase. researchgate.netwikipedia.org The subsequent conversion of 3-DHQ to 3-dehydroshikimate is a critical step that commits the carbon flow towards the synthesis of chorismate, the common precursor for phenylalanine, tyrosine, and tryptophan. nih.govplos.orgfrontiersin.org The availability of these aromatic amino acids is fundamental for protein synthesis and serves as the starting point for a vast array of secondary metabolites. researchgate.net

Contribution to Folate and Ubiquinone Biosynthesis

The metabolic significance of this compound extends beyond the synthesis of aromatic amino acids. The end product of the shikimate pathway, chorismate, is a branch-point metabolite that also serves as a precursor for the biosynthesis of other essential compounds, including folate (vitamin B9) and ubiquinone (coenzyme Q10). gonzalezbello.comresearchgate.netplos.orgebi.ac.uk Folate is a crucial cofactor in one-carbon transfer reactions, essential for the synthesis of nucleotides and certain amino acids. Ubiquinone is a vital component of the electron transport chain, playing a key role in cellular respiration. Therefore, by being an indispensable intermediate in the pathway leading to chorismate, this compound indirectly contributes to the biosynthesis of these vital molecules. frontiersin.org

Involvement in Plant Specialized Metabolite Production (e.g., Gallic Acid)

In plants, the shikimate pathway and its intermediates, including this compound, are central to the production of a diverse array of specialized metabolites. One notable example is the biosynthesis of gallic acid, a phenolic compound that is a constituent of hydrolysable tannins. ffpri.go.jpslideshare.net Gallic acid is formed from the shikimate pathway intermediate 3-dehydroshikimate. mdpi.comffpri.go.jpresearchgate.net The enzyme shikimate dehydrogenase (SDH), which in plants is often part of the bifunctional DHD/SHD enzyme complex, can catalyze the oxidation of 3-dehydroshikimate to produce gallic acid. mdpi.comnih.gov Therefore, the conversion of this compound to 3-dehydroshikimate is a direct prerequisite for gallic acid synthesis. The expression levels of genes related to the shikimate pathway, including those involved in the metabolism of this compound, have been shown to correlate with the accumulation of polyphenolic compounds during fruit development. mdpi.com For instance, in grapevine, specific shikimate dehydrogenase isoforms have been identified as being involved in gallic acid biosynthesis. nih.gov This highlights the role of the this compound node in channeling carbon not only to primary metabolites but also to specialized plant products with important ecological and industrial functions.

Methodologies and Techniques in 3 Dehydroquinate Research

Recombinant Expression and Purification of 3-Dehydroquinate Enzymes

The study of this compound and its role in the shikimate pathway has been greatly advanced by the ability to produce and purify the enzymes that catalyze its formation and conversion. Recombinant DNA technology is a cornerstone of this research, allowing for the high-level expression of enzymes like this compound synthase (DHQS) and this compound dehydratase (DHQD) in microbial hosts, most commonly Escherichia coli. jmb.or.krnih.govd-nb.info

The general workflow for obtaining purified this compound enzymes involves several key steps. First, the gene encoding the target enzyme is amplified, often via polymerase chain reaction (PCR), and cloned into a suitable expression vector. jmb.or.krd-nb.info These vectors are engineered to contain elements that drive high levels of protein expression, such as strong promoters. A common feature of these vectors is the inclusion of an affinity tag, such as a polyhistidine (His-tag), which facilitates purification. jmb.or.krplos.org

Once the expression vector is constructed, it is transformed into a suitable E. coli strain, such as BL21(DE3). jmb.or.krnih.gov The bacterial cells are then cultured in a nutrient-rich medium. Protein expression is typically induced by the addition of an agent like isopropyl-β-D-1-thiogalactopyranoside (IPTG). jmb.or.krfrontiersin.org Following induction, the cells are harvested, and the cell walls are disrupted through methods like sonication or high-pressure cracking to release the cellular contents, including the recombinant protein. jmb.or.krnih.govd-nb.info

Purification of the target enzyme from the cell lysate is a critical step. A widely used method is affinity chromatography. For His-tagged proteins, the lysate is passed through a column containing a resin with immobilized nickel (Ni-NTA) or other metal ions that specifically bind the His-tag. jmb.or.krplos.org After washing away unbound proteins, the desired enzyme is eluted from the column. jmb.or.krnih.gov Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, can be employed to achieve a higher degree of purity. jmb.or.krnih.gov The purity of the final enzyme preparation is often assessed by techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). d-nb.infomybiosource.com

For some enzymes, particularly those from thermophilic organisms, a heat treatment step can be a simple and effective initial purification method. nih.govresearchgate.net This takes advantage of the enzyme's intrinsic stability at high temperatures, which causes many of the host proteins to denature and precipitate, while the thermophilic enzyme remains soluble. nih.govresearchgate.net

Table 1: Examples of Recombinant Expression and Purification of this compound Enzymes

EnzymeSource OrganismExpression HostPurification Method(s)Reference
This compound Dehydratase (DHQD)Corynebacterium glutamicumE. coli BL21 (DE3)Ni-NTA affinity chromatography, Ion-exchange chromatography, Size-exclusion chromatography jmb.or.krnih.gov
This compound Synthase (DHQS)Pyrococcus furiosusE. coliHeat treatment, Anion exchange chromatography nih.govresearchgate.net
This compound Dehydratase (DHQD)Mycobacterium tuberculosisE. coliNi2+ His Trap chelating columns d-nb.info
Bifunctional DHD/SHDNicotiana tabacumE. coli M15(pREP4)Nickel-nitrilotriacetic acid agarose (B213101) affinity chromatography oup.com
3-DehydroquinaseEscherichia coliE. coliAnion exchange chromatography nih.gov

Advanced Spectroscopic Characterization of this compound and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules at the atomic level. In the context of this compound research, NMR has been instrumental in elucidating the intricate mechanisms of the enzymes involved in its metabolism. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can map the interactions between substrates, intermediates, and the enzyme's active site. This technique was pivotal in a study that investigated the biosynthetic pathway of camptothecin (B557342), where the quinoline (B57606) moiety derived from tryptophan was shown to be labeled as predicted by the shikimate pathway. nih.gov

Mass Spectrometry Techniques in this compound Pathway Studies

Mass spectrometry (MS) has become an indispensable tool for the analysis of metabolites in the shikimate pathway, including this compound and its precursors and products. purdue.edu Coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the sensitive and specific detection and quantification of these compounds in complex biological samples. purdue.edunih.gov Various LC-MS methods have been developed, often tailored to the specific properties of the analytes. purdue.edu For instance, different buffer systems and chromatography columns, such as C8, C18, and aminopropyl columns, are employed to achieve optimal separation and detection. purdue.edu Some methods utilize ion-pairing agents like tributylamine (B1682462) to enhance the retention and separation of polar compounds on reverse-phase columns. purdue.edu Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ions and analyzing the resulting daughter ions, which is particularly useful for identifying and quantifying specific intermediates in the pathway. purdue.edu These techniques have been used to analyze metabolic responses to changes in carbon flow through the shikimate pathway in plants. nih.govresearchgate.net

Isotopic Labeling Studies for Tracing Carbon Flow and Mechanism

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways and to probe enzymatic reaction mechanisms. In the context of the shikimate pathway, stable isotopes such as ¹³C are often used. chemrxiv.org By providing a ¹³C-labeled substrate, such as glucose, to cells, researchers can follow the incorporation of the label into downstream metabolites like this compound and the aromatic amino acids. nih.govchemrxiv.org The distribution of the isotope in the final products can be analyzed by techniques like NMR and mass spectrometry, providing detailed insights into the biosynthetic routes and the specific bond-breaking and bond-forming events that occur. nih.govchemrxiv.org This approach has been used to confirm that camptothecin is formed through a combination of the 2C-methyl-D-erythritol 4-phosphate pathway and the shikimate pathway. nih.gov Raman spectroscopy, combined with reverse stable isotope probing, has also emerged as a non-destructive, in-situ method to monitor the dynamics of the shikimate pathway by tracking the synthesis of aromatic amino acids. chemrxiv.org

Enzyme Kinetics and Inhibition Assays for this compound Enzymes

Understanding the kinetic properties of this compound enzymes and how their activity can be modulated by inhibitors is crucial for drug discovery and for understanding metabolic regulation. Enzyme kinetics and inhibition assays are the primary methods used to gain this information.

Enzyme activity is typically measured using spectrophotometric assays. For this compound dehydratase (DHQD), the activity is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the product, 3-dehydroshikimate. mdpi.comresearchgate.net For this compound synthase (DHQS), a common method is a coupled enzyme assay where the product, this compound, is converted to 3-dehydroshikimate by an excess of DHQD, and the formation of 3-dehydroshikimate is then measured. nih.gov Another assay for DHQS measures the release of inorganic phosphate (B84403). d-nb.infonih.gov

These assays are used to determine key kinetic parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ). nih.govmdpi.com The turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per unit time, can also be calculated. mdpi.com

Inhibition assays are performed by measuring enzyme activity in the presence of varying concentrations of a potential inhibitor. These studies can determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.govoup.com The mode of inhibition (e.g., competitive, non-competitive) can be determined by analyzing how the inhibitor affects the enzyme's kinetic parameters. mdpi.commdpi.com For example, a competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ. nih.govresearchgate.net These assays are fundamental in the search for new antimicrobial agents that target the shikimate pathway. plos.orgmdpi.comnih.gov

Table 2: Kinetic Parameters of Selected this compound Enzymes

EnzymeSource OrganismSubstrateKₘkcatReference
This compound Dehydratase (SaDHQD)Staphylococcus aureusThis compound54 µM48 s⁻¹ mdpi.com
This compound Synthase (PfuDHQS)Pyrococcus furiosus3-deoxy-D-arabino-heptulosonate 7-phosphate3.7 µM3.0 s⁻¹ nih.gov
This compound Synthase (AvDHQS)Anabaena variabilis3-deoxy-D-arabino-heptulosonate 7-phosphate1.8 µMN/A nih.govresearchgate.net
Bifunctional DHD/SHDArabidopsis thalianaShikimate685 µMN/A uniprot.org
Bifunctional DHD/SHDArabidopsis thalianaNADP131 µMN/A uniprot.org

Computational Approaches in Enzyme Mechanism and Inhibitor Design

Computational methods have become increasingly integral to the study of this compound enzymes, providing insights that complement experimental data and guide the design of new inhibitors. These approaches range from molecular docking and virtual screening to more complex molecular dynamics (MD) simulations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a substrate or inhibitor) when bound to a protein's active site. ijpbs.net This method is widely used in virtual screening, where large libraries of compounds are computationally "docked" into the enzyme's active site to identify potential inhibitors. semanticscholar.org Compounds with favorable binding energies and interactions with key active site residues are then selected for experimental testing. ijpbs.netchemrxiv.org

Molecular dynamics (MD) simulations provide a more dynamic view of the enzyme-ligand complex. semanticscholar.orgchemrxiv.org By simulating the movements of atoms over time, MD can reveal how the protein and ligand interact and adapt to each other, providing insights into the stability of the complex and the specific interactions that contribute to binding. nih.gov These simulations can also be used to study the conformational changes that enzymes undergo during catalysis. semanticscholar.org

Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be combined with MD simulations to estimate the binding free energy of a ligand to an enzyme. chemrxiv.orgnih.gov This provides a more quantitative measure of binding affinity than docking scores alone and can help to rank potential inhibitors more accurately. nih.gov These computational tools have been successfully applied to identify novel inhibitors of this compound dehydratase from pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. semanticscholar.orgchemrxiv.orgnih.gov

Molecular Dynamics Simulations of this compound Enzyme Complexes

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic behavior of this compound enzyme complexes at an atomic level. These simulations provide insights into the conformational changes, stability, and binding interactions between the enzymes and their ligands, which are difficult to observe through static experimental structures.

Researchers have extensively used MD simulations to study the stability of complexes formed between this compound dehydratase (DHQD) and potential inhibitors. researchgate.net For instance, in studies targeting Mycobacterium tuberculosis (Mtb) DHQD, MD simulations lasting 50 nanoseconds were performed on complexes with newly identified inhibitor compounds. researchgate.netchemrxiv.org The stability of these complexes is often assessed by calculating the root mean square deviation (RMSD) of the protein backbone atoms over the simulation time. Stable RMSD values, typically ranging from 1.57 Å to 2.34 Å, indicate that the inhibitor remains securely bound within the active site, forming a stable complex. researchgate.net

Similarly, MD simulations have been applied to this compound synthase (DHQS) from M. tuberculosis. nih.govtanaffosjournal.ir In one study, after identifying promising compounds through virtual screening, 50-ns MD simulations were conducted to confirm the stability of the enzyme-inhibitor complexes. nih.gov The results showed that the identified ligands remained largely unchanged at the binding site throughout the simulation, suggesting they are stable potential inhibitors. nih.gov The combination of molecular docking with MD simulations is considered a robust approach for drug design, as it allows for the flexibility of both the ligand and the protein to be taken into account. tanaffosjournal.ir

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often coupled with MD simulations to calculate the binding free energy of the protein-ligand complexes. chemrxiv.org This provides a quantitative measure of the binding affinity, helping to rank potential inhibitors. chemrxiv.org

Virtual Screening and in silico Drug Design Targeting this compound Enzymes

The enzymes of the shikimate pathway, including this compound synthase (DHQS) and this compound dehydratase (DHQD), are attractive targets for drug design because they are essential in bacteria, fungi, and plants, but absent in mammals. nih.govscience.govmdpi.com This absence provides a therapeutic window for developing selective antimicrobial agents. mdpi.com In silico techniques, such as virtual screening and structure-based drug design, have been pivotal in the search for novel inhibitors of these enzymes. researchgate.netnih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target. ijpbs.netresearchgate.net For example, several studies have screened databases like ZINC and PubChem, containing thousands of compounds, to find potential inhibitors of M. tuberculosis DHQD and DHQS. chemrxiv.orgnih.govnih.govchemrxiv.org These screenings are often filtered based on physicochemical properties, such as Lipinski's rule of five, to select for drug-like molecules. ijpbs.netresearchgate.netnih.gov

Molecular docking is a key component of virtual screening, predicting the preferred orientation of a ligand when bound to a receptor. researchgate.net In studies targeting DHQD, researchers have identified compounds with high binding energies, in some cases ranging from -8.39 to -8.99 kcal/mol, which is significantly better than the binding energy of the natural substrate. chemrxiv.orgijpbs.net These docking studies also reveal crucial interactions, such as hydrogen bonds between the ligand and key residues in the active site, like Leu14, Gly15, Tyr25, and Arg109 in M. tuberculosis DHQD. ijpbs.netresearchgate.net

Pharmacophore modeling is another in silico technique used to identify novel inhibitors. researchgate.netnih.govresearchgate.net This method defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. Pharmacophore models have been successfully used to screen compound libraries and identify hits that were subsequently validated experimentally, showing inhibitory activity against M. tuberculosis DHQD. researchgate.netresearchgate.net The identified lead compounds have, in some cases, shown no cytotoxicity up to high concentrations, making them promising candidates for further development. researchgate.net

Identified Potential Inhibitors of this compound Enzymes from Virtual Screening Studies
Target EnzymeScreened Database(s)Identified Compounds (by ID)Reported Binding Energy (kcal/mol)Reference
M. tuberculosis DHQSZINC, PubChemZINC633887, PubChem73393-10.29, -8.61 nih.gov
M. tuberculosis DHQDZINC, PubChemZINC14981770, ZINC14741224, ZINC14743698, ZINC13165465, ZINC8442077-8.99 to -8.39 chemrxiv.orgnih.govchemrxiv.org
M. tuberculosis DHQDZINC, PubChemZINC01147665, ZINC22910025, PubChem72341-8.99 to -8.39 ijpbs.netresearchgate.net

Genetic Engineering and Site-Directed Mutagenesis for Functional Analysis

For example, in a study on the bifunctional DQD/SDH from Camellia sinensis (the tea plant), site-directed mutagenesis was employed to understand the differences in catalytic efficiency among its various isoforms. frontiersin.orgresearchgate.netnih.gov Researchers identified that mutating specific residues in the SDH domain, such as Ser-338 to Gly, was responsible for the low activity of one isoform (CsDQD/SDHb) for 3-dehydroshikimate reduction and shikimate oxidation. frontiersin.orgnih.gov This highlights the crucial role of these specific residues in the enzyme's catalytic function.

In Corynebacterium glutamicum, site-directed mutagenesis of the type II DHQD was used to investigate the role of specific residues in the active site. jmb.or.kr By creating variants like R19A (Arginine at position 19 replaced by Alanine), researchers could determine the crystal structure of the enzyme complexed with the substrate, this compound, providing insights into the catalytic mechanism. jmb.or.kr

Cloning of the genes encoding these enzymes is a fundamental first step. The aroB gene, which encodes this compound synthase, has been cloned from various organisms, including Helicobacter pylori. goettingen-research-online.de Functional complementation studies in Escherichia coli mutants lacking this gene have confirmed the biological activity of the cloned gene, as it restores the ability to synthesize aromatic amino acids. goettingen-research-online.de Such genetic manipulations are essential for producing the quantities of protein needed for structural and functional studies and for validating the roles of these enzymes in metabolic pathways. goettingen-research-online.de

Examples of Site-Directed Mutagenesis Studies on this compound Pathway Enzymes
EnzymeOrganismMutationObserved EffectReference
CsDQD/SDHbCamellia sinensisSer-338 to GlyLow activity for 3-DHS reduction and SA oxidation frontiersin.orgnih.gov
CgDHQDCorynebacterium glutamicumArg-19 to Ala (R19A)Allowed for determination of the enzyme-substrate complex structure jmb.or.kr

Biotechnological and Synthetic Biology Applications of 3 Dehydroquinate Metabolism

Metabolic Engineering for Enhanced Production of Aromatic Compounds via 3-Dehydroquinate

Metabolic engineering of the shikimate pathway is a prominent strategy for the microbial production of a wide array of aromatic compounds, including aromatic amino acids (tryptophan, phenylalanine, and tyrosine), biofuels, and precursors for pharmaceuticals and polymers. nih.govjmb.or.kr As the first carbocyclic compound in the pathway, this compound is a critical intermediate, and strategies to increase its availability and the subsequent flux through the pathway are central to enhancing the production of desired aromatic end-products. mdpi.comfrontiersin.org

Engineering efforts often focus on several key areas:

Increasing Precursor Availability: The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the substrate for DHQS. jmb.or.krnih.gov Strategies to increase the intracellular pools of PEP and E4P are crucial for driving flux towards DHQ and downstream aromatics. nih.gov

Overcoming Feedback Inhibition: The first enzyme of the pathway, DAHP synthase, is often subject to feedback inhibition by the final aromatic amino acid products. frontiersin.org Using feedback-resistant variants of this enzyme is a common strategy to maintain a high flux into the pathway. jmb.or.kr

Enhancing Enzyme Expression: Overexpression of key enzymes in the pathway, including this compound synthase (encoded by aroB) and this compound dehydratase (encoded by aroD or aroQ), can help pull metabolites through the pathway and prevent the accumulation of potentially toxic intermediates. jmb.or.krnih.gov For instance, in one study with Corynebacterium glutamicum, the sequential overexpression of aroB and the dehydroquinate dehydratase gene qsuC led to a 1.8-fold increase in shikimate production. jmb.or.kr

Blocking Competing Pathways: Deleting genes that encode for enzymes that divert intermediates away from the main shikimate pathway can increase the yield of the target aromatic compound. For example, deleting qsuD, which encodes a quinate/shikimate dehydrogenase, can prevent the undesired conversion of this compound to quinate. biorxiv.org

The table below summarizes selected research findings on the metabolic engineering of microorganisms for producing aromatic compounds, highlighting the role of this compound metabolism.

MicroorganismEngineering StrategyTarget ProductKey Findings
Corynebacterium glutamicumSequential overexpression of dehydroquinate synthase (aroB) and dehydroquinate dehydratase (qsuC)Shikimate1.8-fold increase in shikimate production (4.59 g/l) compared to the strain overexpressing only qsuC. jmb.or.kr
Escherichia coliUtilization of a Zymomonas mobilis glucose facilitator (glf) and glucokinase (glk) to improve glucose uptake.3-dehydroshikimic acidAchieved a production of 60 g L–1 of 3-dehydroshikimic acid, the direct product of the this compound dehydratase reaction. nih.gov
Corynebacterium glutamicumChromosomal integration of aroG (DAHP synthase) from E. coli and wild-type aroCKB from C. glutamicum (encoding chorismate synthase, shikimate kinase, and this compound synthase).p-Hydroxybenzoic acid (PHBA)Resulted in the highest reported PHBA titer to date. nih.gov
Corynebacterium glutamicumDeletion of qsuD (quinate/shikimate dehydrogenase).AnthranilatePrevented the conversion of this compound (DHQ) to quinate and the back reaction of shikimate to 3-dehydroshikimate (DHS). biorxiv.org

Enzyme Engineering for Improved this compound-Related Biocatalysis

This compound Dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS). nih.gov There are two distinct classes of DHQD, Type I and Type II, which differ in structure and catalytic mechanism. nih.govmdpi.com This diversity provides a rich source for enzyme engineering. Studies have focused on characterizing DHQDs from various microorganisms to find enzymes with superior kinetic properties for specific applications. For example, a study on the Type II DHQD from methicillin-resistant Staphylococcus aureus (MRSA) determined its kinetic parameters, providing a basis for future engineering and inhibitor design. mdpi.com In another study, site-directed mutagenesis of the DHQD from Corynebacterium glutamicum (CgDHQD) revealed that replacing specific residues could either increase or decrease enzyme activity, demonstrating the potential for rational protein engineering. researchgate.net A library of 38 DHQase enzymes with known catalytic constants has been generated, providing a valuable resource for designing artificial shikimate pathway modules in synthetic biology projects. nih.gov

The following table presents key research findings related to the engineering and characterization of this compound-related enzymes.

EnzymeOrganism of OriginEngineering/Research FocusKey Findings
This compound Dehydratase (Type II)Corynebacterium glutamicumSite-directed mutagenesisReplacement of Serine 103 with Threonine (S103T) resulted in a 10% increase in activity. researchgate.net
This compound Dehydratase (Type II)Methicillin-resistant Staphylococcus aureusBiochemical characterizationDetermined kinetic parameters (Vmax: 107 μmol/min/mg, Km: 54 μM) and optimal conditions (pH 8.0, Temp 55 °C). mdpi.com
This compound Dehydratase (Various)38 prokaryotic speciesLibrary creation and kinetic characterizationGenerated a library of DHQase enzymes with known catalytic constants for synthetic biology applications. nih.gov
This compound DehydrataseGluconobacter oxydanspH control of activityThe enzyme's activity could be controlled by pH; at pH 5.0, this compound was the main product, while at pH 8.0, 3-dehydroshikimate was the sole product. researchgate.net

Biosensor Development Utilizing this compound Synthase or Dehydratase Activity

A significant bottleneck in metabolic engineering is the slow and labor-intensive process of screening large libraries of mutant strains to identify improved producers. Genetically encoded biosensors, which link the intracellular concentration of a target molecule to a measurable output like fluorescence, offer a powerful solution for high-throughput screening.

Several biosensors have been developed that are directly or indirectly responsive to this compound or the activity of its related enzymes.

Direct this compound Biosensor: A transcription factor (TF)-based biosensor that responds to this compound has been developed. When coupled with a fluorescence-activated droplet sorting (FADS) screening strategy, it successfully identified mutant strains with a 24% increase in this compound production. researchgate.net

Chorismate Biosensor: A biosensor for chorismate, a downstream product of the shikimate pathway, has been developed in Corynebacterium glutamicum. nih.govoup.com This biosensor utilizes the QsuR transcriptional regulator. Its response can be induced using quinate, which is converted intracellularly via this compound and 3-dehydroshikimate to chorismate. nih.gov A knockout of the gene (qsuD) responsible for converting quinate to this compound abolished the sensor's response to quinate, confirming that the sensing mechanism relies on the metabolic flux through DHQ. nih.govoup.com

3-Dehydroshikimate Biosensor: A biosensor for 3-dehydroshikimic acid (3-DHS), the product of the DHQD-catalyzed reaction, has been established and used in a droplet microfluidics screening system. researchgate.net This system proved more efficient for enriching high-producing mutants compared to traditional fluorescence-activated cell sorting (FACS). researchgate.net

These biosensors enable the rapid screening of thousands to millions of cellular variants, significantly accelerating the design-build-test-learn cycle in metabolic engineering projects targeting aromatic compound production.

The table below details examples of biosensors related to the this compound metabolic node.

Biosensor TargetSensing MechanismHost OrganismApplication/Key Finding
This compoundTranscription Factor (TF)-basedEscherichia coliCoupled with Fluorescence-Activated Droplet Sorting (FADS) to identify mutants with a 24% increase in production. researchgate.net
ChorismateQsuR transcriptional regulatorCorynebacterium glutamicumResponds to quinate as a precursor, which is metabolized through this compound. nih.govoup.com
3-Dehydroshikimic acidGenetically encoded biosensorEscherichia coliUsed in a droplet microfluidics system for high-throughput screening of producing strains, showing improved enrichment over FACS. researchgate.net

Research Prospects and Future Directions in 3 Dehydroquinate Studies

Elucidation of Uncharacterized 3-Dehydroquinate-Related Enzymes

A significant frontier in shikimate pathway research is the identification and functional analysis of enzymes whose roles are not yet fully understood. While the core enzymes, such as this compound synthase and this compound dehydratase (DHQD), are well-documented, genomic data reveals a multitude of "uncharacterized proteins" that may have novel or regulatory functions related to this compound metabolism.

Recent research has uncovered novel bifunctional fusion enzymes in certain non-pathogenic bacteria, combining chorismate mutase and cyclohexadienyl dehydratase activities, which are downstream of DHQ in the phenylalanine biosynthesis pathway. rutgers.edu These discoveries in organisms like Aequoribacter fuscus and Janthinobacterium sp. HH01 suggest that the organization of shikimate pathway enzymes is more varied than previously thought. rutgers.edu In plants, the third and fourth steps of the pathway are catalyzed by a bifunctional enzyme, this compound dehydratase/shikimate dehydrogenase (DHD/SHD). oup.com This fusion is believed to efficiently channel the substrate dehydroquinate towards shikimate without the accumulation of the intermediate 3-dehydroshikimate. oup.com

Furthermore, studies in various organisms have identified enzyme variants with unique properties. For example, a variant of dihydroflavonol 4-reductase (DFR) with a previously uncharacterized substrate specificity was discovered in strawberry (Fragaria species). portlandpress.comirb.hr While DFR acts much further downstream in flavonoid biosynthesis, its study highlights the potential for discovering novel enzymatic functions within broader metabolic networks connected to the shikimate pathway. The characterization of such enzymes is crucial, as they may represent new targets for metabolic engineering or antimicrobial drug development.

Enzyme/Protein TypeHost Organism(s)Key Findings/Potential Role
Exported Bifunctional Fusion Enzyme Aequoribacter fuscus, Janthinobacterium sp. HH01Fused chorismate mutase and cyclohexadienyl dehydratase domains; may participate in signaling systems rather than primary metabolism. rutgers.edu
Bifunctional DHD/SHD Nicotiana tabacum (Tobacco), Camellia sinensis (Tea)Catalyzes the conversion of this compound to shikimate; its suppression leads to growth retardation and accumulation of DHQ. oup.comnih.gov
Uncharacterized DFR Variant Fragaria species (Strawberry)A dihydroflavonol 4-reductase variant with novel substrate specificity, highlighting the potential for uncharacterized enzymatic diversity. portlandpress.comirb.hr
Type II DHQD Corynebacterium glutamicumPossesses a distinctive residue (P105) near the substrate-binding site that impacts catalytic efficiency compared to homologs. jmb.or.kr

Future research will likely employ a combination of bioinformatics to predict enzyme function from sequence data, followed by heterologous expression and detailed biochemical assays to confirm their activity and substrate specificity.

Systems Biology Approaches to this compound Pathway Regulation

Understanding the regulation of the shikimate pathway, where this compound is a key intermediate, requires a holistic, systems-level approach. wsu.edu Metabolic flux through this pathway is tightly controlled to meet the cellular demand for aromatic amino acids and other essential compounds. oup.com Systems biology, which integrates data from genomics, proteomics, and metabolomics, is becoming indispensable for unraveling these complex regulatory networks. wsu.edufrontiersin.org

A major control point is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DAHPS), which is subject to allosteric feedback inhibition by the pathway's end products: phenylalanine, tyrosine, and tryptophan. portlandpress.comnih.gov However, recent studies have revealed more intricate regulatory mechanisms. In Mycobacterium tuberculosis, DAHPS and chorismate mutase form a transient enzyme complex, creating a novel "inter-enzyme allostery" paradigm where the activity of both enzymes is co-regulated. nih.gov This complex allows for a highly sophisticated response to varying levels of all three aromatic amino acids. plos.orgresearchgate.net

Metabolic engineering efforts have also benefited from a systems perspective. To increase the production of shikimate or its derivatives, strategies often involve modifying central carbon metabolism to increase the supply of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), alongside engineering the shikimate pathway enzymes themselves. oup.comfrontiersin.orgmdpi.com For instance, altering glucose transport systems to reduce PEP consumption has been a successful strategy. oup.com Dynamic regulation using tools like quorum sensing circuits is also being employed to balance metabolic flux between cell growth and product synthesis, preventing the metabolic burden that can limit yields. mdpi.com

Future work in this area will focus on:

Developing more comprehensive metabolic models that can predict the effects of genetic modifications on pathway flux. frontiersin.org

Investigating post-translational modifications , such as phosphorylation, which have been shown to play a regulatory role in the shikimate pathway in plants like sweet basil. wsu.edu

Identifying novel transcriptional regulators of the aro genes that encode pathway enzymes, expanding our understanding beyond well-studied model organisms. mdpi.com

Development of Novel Research Tools and Analytical Methods

Advances in the study of this compound and its associated pathway are intrinsically linked to the development of sophisticated research tools and analytical methods. These innovations enable more precise and high-throughput analysis of enzyme kinetics, inhibitor screening, and metabolic profiling.

One key area of development is in enzyme assays. Continuous coupled-enzyme spectrophotometric assays have been refined to measure the activity of enzymes like this compound dehydratase (DHQD) and shikimate dehydrogenase (SHD). plos.orgresearchgate.net These assays couple the reaction of interest to a secondary reaction that produces a readily detectable change in absorbance, allowing for real-time monitoring of enzyme activity. plos.orgjmb.or.kr For example, the formation of 3-dehydroshikimate by DHQD can be coupled to its reduction by SHD, with the concomitant oxidation of NADPH being monitored at 340 nm. plos.org

In the realm of drug discovery, computational tools are becoming increasingly powerful. Machine learning models have been developed to predict the binding affinity of potential inhibitors for DHQD. nih.govresearchgate.netfrontiersin.org By training on data from known inhibitors and their crystallographic structures, these models can rapidly screen large compound libraries to identify promising new drug candidates, significantly speeding up the initial phases of drug development. nih.govfrontiersin.org Structure-based virtual screening and molecular dynamics simulations are also used to identify and validate potential inhibitors for enzymes like this compound synthase. nih.gov

Research Tool/MethodPurposeApplication Example
Coupled Spectrophotometric Assay Real-time measurement of enzyme kinetics.Measuring the rate of 3-dehydroshikimate formation by DHQase by coupling it to the oxidation of NADPH by a secondary enzyme. plos.orgescholarship.org
Machine Learning Models Prediction of enzyme inhibition and binding affinity.Developing a model to predict the inhibition of this compound dehydratase (DHQD) to accelerate virtual screening for new antimicrobial drugs. nih.govfrontiersin.org
Multiplexed ChIP-exo Identifying transcription factor binding sites on a genome-wide scale.Characterizing the regulatory networks of uncharacterized transcription factors in E. coli.
High-Performance Liquid Chromatography (HPLC) Quantification of pathway intermediates and products.Measuring the in vitro production of 3-dehydroshikimate and shikimate by recombinant DQD/SDH enzymes. nih.gov

Future progress will likely involve the integration of these techniques, such as using machine learning to guide metabolic engineering strategies or developing more sensitive biosensors for the real-time, in-vivo detection of this compound and other pathway intermediates.

Exploration of this compound Metabolism in Underexplored Organisms

While much of our knowledge of the shikimate pathway comes from model organisms like E. coli and Saccharomyces cerevisiae, there is a growing interest in exploring this pathway in a more diverse range of life forms. These investigations often reveal novel enzyme arrangements, unique regulatory mechanisms, and unexpected metabolic capabilities.

One of the most surprising discoveries has been the identification of genes encoding shikimate pathway enzymes in the genome of a basal metazoan, the starlet sea anemone Nematostella vectensis. nih.govnih.gov It was long believed that this pathway was absent in animals, which are dependent on their diet for essential aromatic amino acids. wikipedia.org Molecular evidence strongly suggests that these genes were acquired through horizontal gene transfer from bacterial and dinoflagellate donors. nih.govcore.ac.ukroyalsocietypublishing.org This finding challenges the traditional view of animal metabolism and suggests a "shared metabolic adaptation" in some marine invertebrates, possibly through symbiosis. nih.govcoastalwiki.org

Research into pathogenic and industrially relevant bacteria also continues to yield new insights. Studies on the nosocomial pathogen Enterococcus faecalis have focused on its DHQase as a target for novel polyketide-based inhibitors. plos.org In acetic acid bacteria of the genus Gluconobacter, a catabolic pathway has been described where quinate is oxidized to this compound by a membrane-bound quinate dehydrogenase, providing an alternative entry point into the shikimate pathway. nih.gov Furthermore, functional analysis of the bifunctional DQD/SDH enzyme in the tea plant (Camellia sinensis) has revealed that specific isoforms are linked to the biosynthesis of gallic acid, a key precursor for health-promoting polyphenols. nih.govfrontiersin.org The study of psychrophilic (cold-adapted) bacteria like Colwellia psychrerythraea has also led to the characterization of cold-adapted shikimate pathway enzymes, providing insights into enzyme function in extreme environments. jmb.or.kr

Future research directions will likely include:

Metagenomic screening of diverse environments, from marine sediments to extreme habitats, to discover novel aro genes and pathway variants.

Investigating the role of the shikimate pathway in symbiotic relationships, particularly how metabolites like this compound are exchanged between hosts and microbes. nih.gov

Characterizing the pathway in extremophiles to understand the molecular adaptations that allow these enzymes to function under harsh conditions of temperature, pH, or salinity. jmb.or.krmdpi.com

Q & A

Q. Q1. What experimental methods are most reliable for quantifying 3-dehydroquinate in microbial cultures?

To quantify this compound (3-DHQ), enzymatic assays coupled with spectrophotometric detection are widely used. For example, coupling 3-DHQ with NAD(P)H-dependent dehydrogenases allows real-time monitoring of absorbance changes at 340 nm . For protein-bound intermediates, the Bradford assay (using Coomassie Brilliant Blue G-250) is suitable for determining enzyme concentrations in purification workflows . HPLC with UV detection (210–230 nm) or LC-MS/MS provides higher specificity for distinguishing 3-DHQ from structurally similar shikimate pathway intermediates. Ensure calibration curves use purified 3-DHQ standards to avoid matrix interference.

Q. Q2. How can researchers validate the role of this compound in the shikimate pathway under varying metabolic conditions?

Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to track carbon flux into 3-DHQ via 13C^{13}\text{C}-NMR or mass spectrometry. Knockout strains of E. coli or Mycobacterium tuberculosis lacking this compound dehydratase (DHQase) can confirm pathway bottlenecks. Monitor auxotrophy for aromatic amino acids in minimal media, as 3-DHQ deficiency disrupts phenylalanine, tyrosine, and tryptophan biosynthesis . For dynamic profiling, employ metabolomics platforms like GC-MS or CE-MS to correlate 3-DHQ levels with downstream metabolites under stress (e.g., antibiotic exposure).

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Refer to UN GHS guidelines:

  • Personal protective equipment (PPE): EN 166-certified safety goggles, nitrile gloves (tested per EN 374), and flame-retardant lab coats .
  • Ventilation: Use fume hoods to avoid aerosol formation during lyophilization or centrifugation.
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .
  • Storage: Keep at 2–8°C in airtight containers with desiccants to prevent hydrolysis.

Advanced Research Questions

Q. Q4. How can structural discrepancies in this compound enzyme binding sites be resolved using computational and experimental approaches?

  • Molecular docking: Compare DHQase crystal structures (e.g., PDB IDs 1DQF, 2Y6X) to identify conserved active-site residues. Use software like AutoDock Vina to simulate 3-DHQ binding under varying pH conditions.
  • Site-directed mutagenesis: Replace suspected catalytic residues (e.g., Lys-170, Glu-86 in M. tuberculosis DHQase) and measure kinetic parameters (KmK_m, kcatk_{cat}) to validate mechanistic hypotheses .
  • Cryo-EM: Resolve conformational changes during substrate entry/product release at near-atomic resolution.

Q. Q5. What strategies address contradictory data on this compound’s stability in aqueous vs. nonpolar solvents?

Contradictions often arise from solvent polarity effects on 3-DHQ tautomerization:

  • NMR spectroscopy: Compare 1H^1\text{H} and 13C^{13}\text{C} spectra in D2_2O vs. DMSO-d6_6 to identify enol/keto equilibrium shifts.
  • Kinetic trapping: Rapid-freeze techniques (e.g., liquid N2_2 quenching) preserve transient states for analysis.
  • pH profiling: Stability decreases above pH 7.0 due to deprotonation; use buffered solutions (pH 5.0–6.5) for long-term storage .

Q. Q6. How can metabolic engineering optimize this compound production in non-model organisms?

  • Pathway refactoring: Clone DHQ synthase (e.g., aroB) and DHQase (aroD) into high-expression vectors (e.g., pETDuet-1) under inducible promoters (T7/lacUV5).
  • Flux balance analysis (FBA): Model carbon allocation using tools like COBRApy to identify overexpression targets (e.g., glycolysis genes) or knockouts (e.g., pykF to reduce overflow metabolism).
  • Dynamic regulation: Employ CRISPRi/a to fine-tune aro operon expression in response to quorum-sensing signals .

Methodological Guidance

Q. Q7. How should researchers design reproducible experiments involving this compound synthesis or extraction?

  • Documentation: Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalyst), purification steps (HPLC gradients, column specifications), and characterization data (NMR, HRMS) in the main text or supplementary materials .
  • Negative controls: Include heat-inactivated enzyme samples or sham fermentations to confirm abiotic 3-DHQ degradation rates.
  • Statistical rigor: Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Q8. What criteria define a high-impact research question on this compound’s biochemical roles?

Per IMRaD standards, effective questions should:

  • Fill knowledge gaps: E.g., “How does 3-DHQ interact with non-shikimate pathway enzymes in extremophiles?”
  • Be testable: Avoid overly broad queries like “Is 3-DHQ important?” in favor of hypothesis-driven aims (e.g., “Does 3-DHQ allosterically regulate gluconeogenesis in Saccharomyces cerevisiae?”).
  • Leverage interdisciplinary tools: Combine enzymology, structural biology, and systems biology .

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